Lithium borodeuteride

Catalog No.
S1513868
CAS No.
15246-28-3
M.F
BH4Li
M. Wt
25.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lithium borodeuteride

CAS Number

15246-28-3

Product Name

Lithium borodeuteride

IUPAC Name

lithium;tetradeuterioboranuide

Molecular Formula

BH4Li

Molecular Weight

25.8 g/mol

InChI

InChI=1S/BH4.Li/h1H4;/q-1;+1/i1D4;

InChI Key

UUKMSDRCXNLYOO-XWFVQAFUSA-N

SMILES

[Li+].[BH4-]

Canonical SMILES

[Li+].[BH4-]

Isomeric SMILES

[2H][B-]([2H])([2H])[2H].[Li+]

Deuterium Labeling in Organic Synthesis:

Lithium [2H4]tetrahydroborate(1-), also known as lithium borodeuteride (LiBD4), is a valuable reagent in organic synthesis for introducing deuterium (²H) atoms into organic molecules. This technique, known as deuterium labeling, is crucial for studying various aspects of chemical reactions, including reaction mechanisms, kinetic isotope effects, and metabolic pathways. LiBD4 selectively replaces one or more hydrogen atoms with deuterium in specific functional groups, allowing scientists to track the fate and behavior of these atoms within the molecule.

NMR Spectroscopy:

Deuterium labeling with LiBD4 plays a significant role in nuclear magnetic resonance (NMR) spectroscopy, a powerful tool for analyzing the structure and dynamics of molecules. By incorporating deuterium atoms at specific positions, scientists can simplify complex NMR spectra, improve resolution, and gain valuable insights into the chemical environment and interactions within the molecule. This technique is particularly beneficial for studying large and complex molecules where overlapping signals in conventional NMR spectra can hinder analysis.

Mechanistic Studies of Enzymatic Reactions:

LiBD4 finds application in studying the mechanisms of enzymatic reactions. By selectively deuterating specific positions in substrates or cofactors involved in enzymatic processes, scientists can track the movement and transformation of these molecules during catalysis. This information helps elucidate the detailed steps involved in the reaction and the role of specific amino acid residues in the enzyme's active site.

Lithium borodeuteride, chemically represented as lithium [2H4]tetrahydroborate(1-), is a borodeuteride compound where the hydrogen atoms of lithium tetrahydroborate are substituted with deuterium atoms. This substitution imparts unique properties to the compound, making it valuable in various scientific applications. It appears as a white crystalline powder and is primarily utilized in research settings due to its isotopic labeling capabilities and reactivity in

Lithium [2H4]tetrahydroborate(1-) is likely to share similar hazards with lithium borohydride. It is a flammable and air-sensitive compound that can react violently with water, releasing flammable hydrogen gas. It can also be irritating to the skin, eyes, and respiratory system.

Here are some safety precautions to consider when handling lithium [2H4]tetrahydroborate(1-):

  • Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and a fume hood.
  • Handle the compound in a dry, inert atmosphere.
  • Avoid contact with water and moisture.
  • Store in a cool, dry place away from flammable materials.

  • Reduction Reactions: It serves as a reducing agent, particularly effective in the reduction of carbonyl compounds, where it demonstrates greater reactivity than sodium borodeuteride.
  • Substitution Reactions: The compound can undergo substitution reactions, where deuterium atoms are replaced by other atoms or groups.
  • Decomposition Reactions: Under specific conditions, lithium borodeuteride can decompose to release deuterium gas .

Common reagents used alongside lithium borodeuteride include deuterated solvents and catalysts, typically employed under inert atmospheres to prevent unwanted side reactions.

Lithium borodeuteride can be synthesized through several methods:

  • Direct Reaction: Reacting lithium hydride with deuterated boron compounds under controlled conditions. This method often utilizes deuterated solvents and requires an inert atmosphere to ensure purity and prevent contamination.
  • Industrial Production: Similar to laboratory synthesis but scaled for mass production, focusing on high-purity starting materials and optimized reaction conditions to maximize yield and minimize waste .
  • Alternative Methods: Other synthetic routes may involve the treatment of trialkylamineboranes with deuteriosulfuric acid followed by reaction with alkali metal alkoxides, leading to the formation of lithium borodeuteride in high purity .

Lithium borodeuteride finds applications primarily in research and industrial settings:

  • Isotopic Labeling: Used for introducing deuterium into organic compounds, which is valuable for studying reaction mechanisms and metabolic pathways.
  • Reducing Agent: Employed in organic synthesis for reducing various functional groups due to its strong reactivity compared to other borohydrides.
  • Energy Storage Research: Investigated for potential use in energy storage systems due to its high energy density characteristics .

Lithium borodeuteride shares similarities with several related compounds. Below is a comparison highlighting its uniqueness:

CompoundChemical FormulaKey Characteristics
Lithium BorohydrideLiBH4Strong reducing agent; widely used in organic synthesis.
Sodium BorohydrideNaBH4Commonly used reducing agent; less reactive than lithium analogs.
Potassium BorohydrideKBH4Similar properties but less common; used in specific applications.
Lithium Aluminium HydrideLiAlH4Extremely reactive; used for reductions but more hazardous than lithium borohydride.
Lithium BorodeuterideLiBD4Unique due to deuteration; advantageous for isotopic studies and specific reductions.

Lithium borodeuteride's unique isotopic composition allows it to serve specialized roles in research that other similar compounds cannot fulfill, particularly in studies requiring deuterated materials .

This compound's ability to act as a reducing agent while also facilitating isotopic labeling distinguishes it from other borohydrides, making it a valuable tool in both chemical synthesis and biological research contexts.

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H260 (100%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable

Flammable;Corrosive;Acute Toxic

Dates

Modify: 2023-08-15

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